(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FNO4/c1-33-27-16-20-14-15-31(29(32)24-9-5-7-19-6-3-4-8-23(19)24)26(25(20)17-28(27)34-2)18-35-22-12-10-21(30)11-13-22/h3-13,16-17,26H,14-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQYEGMPPXWDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and possible applications in pharmacology.
Chemical Structure and Properties
The compound's structure features a naphthalenyl group linked to a dihydroisoquinoline moiety substituted with fluorophenoxy and methoxy groups. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying degrees of toxicity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 25 | Moderate toxicity |
| HepG2 (Liver) | 30 | Low toxicity |
| MCF-7 (Breast) | 20 | High toxicity |
These findings suggest that the compound exhibits selective cytotoxicity, potentially useful in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds within the same class. For instance:
- Herbicidal Activity : A related aryl-naphthyl methanone derivative demonstrated significant herbicidal activity against HPPD in bioassays, indicating potential agricultural applications .
- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Dihydroisoquinoline vs. Quinolinone Derivatives
- Target Compound: The dihydroisoquinoline core provides partial saturation, increasing conformational flexibility compared to fully aromatic systems.
- 6,7-Methylenedioxy-4-(3,5-dimethoxyphenyl)quinolin-2(1H)-one (12i): The quinolin-2(1H)-one core introduces a ketone group, increasing hydrogen-bonding capacity. The methylenedioxy substituent (fused ring) reduces rotational freedom compared to dimethoxy groups, possibly limiting binding to certain targets .
Dihydroisoquinoline vs. Triazole Derivatives
- The difluorophenyl group enhances lipophilicity but may reduce metabolic stability compared to the 4-fluorophenoxy group in the target compound .
Substituent Effects
Fluorinated Groups
- Target Compound: The 4-fluorophenoxymethyl group balances lipophilicity and metabolic resistance. Fluorine’s electronegativity may polarize the phenoxy group, influencing receptor binding.
- (2Z)-2-(6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone: Replacing naphthalene with a 2-fluorophenyl group reduces steric bulk but maintains electron-withdrawing effects. The Z-configuration introduces geometric constraints absent in the target compound .
Naphthalene vs. Indole Moieties
- (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone: The indole nitrogen enables hydrogen bonding, while the pentyl chain increases lipophilicity. The chloro substituent on naphthalene is more lipophilic but less metabolically stable than the target compound’s unsubstituted naphthalene .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
